N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-3-(1,2,4-triazol-4-yl)propanamide
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Overview
Description
N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-3-(1,2,4-triazol-4-yl)propanamide is a complex organic compound featuring a pyrrolidine ring, a triazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-3-(1,2,4-triazol-4-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-3-(1,2,4-triazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and various substituted analogs.
Scientific Research Applications
N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-3-(1,2,4-triazol-4-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-3-(1,2,4-triazol-4-yl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide
- N-[(3R,4S)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(4H-1,2,4-triazol-4-yl)propanamide
Uniqueness
N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-3-(1,2,4-triazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a triazole and a sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-3-(1,2,4-triazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O3S/c1-10(2)11-6-18(22(3,20)21)7-12(11)16-13(19)4-5-17-8-14-15-9-17/h8-12H,4-7H2,1-3H3,(H,16,19)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQXIAPDKVOYLB-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)CCN2C=NN=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)CCN2C=NN=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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